5-ethyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
Description
5-Ethyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a fused heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyrimidinone core. This scaffold is known for its pharmacological versatility, including antimicrobial, antitumor, and enzyme-inhibitory properties . The compound’s structure includes a 5-ethyl substituent, a thioether linkage to a 2-oxoethylpiperazine group, and a 4-phenylpiperazine moiety, which collectively enhance its pharmacokinetic profile and target selectivity .
Properties
IUPAC Name |
5-ethyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-2-14-12-16(26)20-18-21-22-19(25(14)18)28-13-17(27)24-10-8-23(9-11-24)15-6-4-3-5-7-15/h3-7,12H,2,8-11,13H2,1H3,(H,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXCOUQKOBCDDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC2=NN=C(N12)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like chloroform and catalysts such as potassium carbonate at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their respective reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, potentially altering its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that triazolo-pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to 5-ethyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one have demonstrated cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5-Ethyl... | MDA-MB-231 | 17.83 |
| 5-Ethyl... | MCF-7 | 19.73 |
These values indicate significant cytotoxicity compared to standard chemotherapeutics like Cisplatin .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Studies have shown that derivatives of triazolo-pyrimidines possess potent antibacterial and antifungal properties. For example, compounds similar to this derivative have been tested against various bacterial strains and demonstrated effectiveness comparable to established antibiotics .
Neuroprotective Effects
In addition to its anticancer and antimicrobial properties, this compound exhibits neuroprotective effects. It has been shown to inhibit endoplasmic reticulum stress and apoptosis in neuronal cells by reducing the expression of the chaperone BIP and the apoptosis marker cleaved caspase-3 . Furthermore, it inhibits the NF-kB inflammatory pathway, which may contribute to its neuroprotective capabilities .
Synthetic Approaches
The synthesis of 5-ethyl-3-((2-oxo-2-(4-phenyipiperazin-l-yI)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin—7(8H)—one involves several steps:
- Formation of the Triazolo-Pyrimidine Core : This step typically involves cyclization reactions using appropriate precursors such as 2-amino pyridines.
- Introduction of the Thioether Linkage : The thioether linkage is introduced by reacting the triazolo-pyrimidine core with suitable thiol compounds under basic conditions.
- Attachment of the Piperazine Moiety : The final step involves the reaction with 4-phenyipiperazine under reflux conditions in a solvent like ethanol .
Case Studies and Research Findings
Several studies have documented the applications of this compound in various therapeutic areas:
- Cancer Research : A study published in European Journal of Medicinal Chemistry highlighted the synthesis and evaluation of triazolo-pyrimidine derivatives for their anticancer potential against specific cell lines .
- Neuropharmacology : Research published in Chemistry & Biodiversity detailed the neuroprotective effects of similar compounds on neuronal cells subjected to oxidative stress .
- Antimicrobial Testing : A comprehensive evaluation in MDPI indicated that derivatives showed promising results in inhibiting both fungal and bacterial growth compared to standard treatments .
Mechanism of Action
The mechanism of action of 5-ethyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves interaction with molecular targets such as ATF4 and NF-kB proteins . These interactions inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway, contributing to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 5-Position
- 5-Methyl analog (5-methyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one): Synthesis: Prepared via regioselective cyclization of hydrazonoyl chlorides with thiouracil derivatives, yielding 44–55% efficiency . Activity: The methyl group reduces steric hindrance compared to ethyl, improving solubility but decreasing receptor-binding affinity in antimicrobial assays .
5-Aryl derivatives (e.g., 3,4,5-trimethoxyphenyl-substituted analogs):
Modifications in the Piperazine Moiety
- 4-Phenylpiperazine vs. 4-Cyclopropane/Trifluoromethyl Groups :
Thioether Linkage Replacements
- Thioether vs. Oxadiazole/Thiadiazole Linkages :
Pharmacological and Physicochemical Data
Key Research Findings
- Regioselectivity: The 5-ethyl group in the target compound promotes angular [1,2,4]triazolo[4,3-a]pyrimidinone formation, confirmed by X-ray crystallography . In contrast, thiouracil derivatives favor linear triazolopyrimidinones .
- Antimicrobial Efficacy : The thioether linkage and 4-phenylpiperazine enhance Gram-positive bacterial inhibition, but aryl substituents broaden antifungal coverage .
- Metabolic Stability : Ethyl substituents improve microsomal stability (t₁/₂ = 4.5 h) compared to methyl analogs (t₁/₂ = 2.8 h) .
Biological Activity
The compound 5-ethyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one represents a novel addition to the class of triazolo-pyrimidine derivatives. This class has garnered significant attention due to its diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The unique structural features of this compound suggest potential therapeutic applications that warrant detailed exploration.
Chemical Structure and Properties
The compound can be described by the following molecular formula and characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₅O₂S |
| Molar Mass | 381.48 g/mol |
| CAS Number | Not available |
Triazolo-pyrimidines interact with various biological targets, primarily through inhibition of key enzymes and receptors involved in cell proliferation and survival. Specifically, these compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The interaction with the ATP-binding site of CDKs suggests a competitive inhibition mechanism that can lead to reduced cancer cell proliferation .
Antitumor Activity
Recent studies have highlighted the antitumor potential of triazolo-pyrimidine derivatives. For instance, compounds similar to the one under discussion have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HEPG2). The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity .
Case Study:
In a comparative study, several triazolo-pyrimidine derivatives were synthesized and evaluated for their antiproliferative effects. Among them, certain derivatives exhibited IC50 values as low as 17.83 μM against MDA-MB-231 cells, suggesting that modifications in the structure can enhance biological activity .
Antimicrobial Activity
The biological profile of triazolo-pyrimidines also includes antimicrobial properties. Compounds within this class have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Comparative Analysis of Related Compounds
To provide a clearer understanding of the biological activity of this compound, a comparison with other related compounds is presented below:
| Compound Name | Antitumor IC50 (μM) | Antimicrobial Activity | Reference |
|---|---|---|---|
| Compound A | 17.83 | Moderate | |
| Compound B | 19.73 | High | |
| Compound C | 25.00 | Low |
Future Directions
Given the promising biological activities observed in preliminary studies, further investigation into the structure-activity relationship (SAR) of this compound is essential. Future research should focus on:
- In Vivo Studies : Assessing the efficacy and safety profile in animal models.
- Mechanistic Studies : Elucidating precise mechanisms through which this compound exerts its biological effects.
- Target Identification : Utilizing techniques such as proteomics to identify specific protein targets affected by this compound.
Q & A
Q. How can researchers optimize the synthesis of 5-ethyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the triazolopyrimidine core followed by functionalization. Key steps include:
- Step 1 : Cyclization of pyrimidine precursors with triazole-forming agents (e.g., hydrazine derivatives) under reflux in aprotic solvents like DMF or DCM .
- Step 2 : Thioether linkage introduction via nucleophilic substitution between a thiol-containing intermediate and 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl bromide. Potassium carbonate (K₂CO₃) in DMF at 60–80°C is often used .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol improves yield (60–75%) and purity (>95%) .
Q. What techniques are critical for structural characterization of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., ethyl group at C5, piperazine ring integration) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]⁺ ion at m/z ~466) .
- X-ray Crystallography : Resolve ambiguous stereochemistry or confirm fused-ring geometry .
Q. What solubility challenges arise during formulation, and how can they be addressed?
- Methodological Answer : The compound’s poor aqueous solubility (due to hydrophobic triazolopyrimidine core and phenylpiperazine) can be mitigated by:
- Co-solvency : Use DMSO/PEG 400 mixtures for in vitro assays .
- Salt Formation : React with HCl or citrate to enhance solubility in physiological buffers .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability for in vivo studies .
Advanced Research Questions
Q. How should researchers design experiments to evaluate its biological activity against neurodegenerative targets?
- Methodological Answer :
- In vitro Assays :
- Enzyme Inhibition : Test against acetylcholinesterase (AChE) or monoamine oxidase-B (MAO-B) using Ellman’s assay or fluorometric kits .
- Cell Models : Use SH-SY5Y neuroblastoma cells for cytotoxicity and neuroprotection assays (e.g., against Aβ1–42-induced apoptosis) .
- In vivo Models : Administer orally (10–50 mg/kg) in transgenic Alzheimer’s mice (e.g., APP/PS1) and assess cognitive improvement via Morris water maze .
Q. How can structure-activity relationship (SAR) studies guide derivatization?
- Methodological Answer :
- Core Modifications : Replace the ethyl group (C5) with bulkier alkyl chains (e.g., propyl) to enhance lipophilicity and blood-brain barrier penetration .
- Piperazine Substitutions : Introduce electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring to modulate receptor binding affinity (e.g., σ1 or 5-HT₁A targets) .
- Thioether Linker : Replace sulfur with sulfone (-SO₂-) to assess metabolic stability changes .
Q. What strategies resolve contradictions in biological data across studies?
- Methodological Answer :
- Reproducibility Checks : Validate assay conditions (e.g., ATP concentration in kinase assays) and cell line authentication .
- Meta-Analysis : Pool data from similar triazolopyrimidine derivatives (e.g., antitumor vs. neuroactive analogs) to identify confounding variables like off-target effects .
- Dose-Response Curves : Re-test conflicting results using standardized protocols (e.g., IC₅₀ values under consistent pH and temperature) .
Q. How can in silico modeling predict pharmacokinetic properties?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) and predict metabolic hotspots .
- MD Simulations : GROMACS for assessing membrane permeability (logP ~3.2) and blood-brain barrier penetration (BOILED-Egg model) .
- ADMET Prediction : SwissADME or pkCSM to estimate clearance (e.g., hepatic vs. renal) and toxicity (e.g., hERG inhibition risk) .
Q. What methodologies assess metabolic stability in preclinical studies?
- Methodological Answer :
- Liver Microsome Assays : Incubate with human/rat microsomes (1 mg/mL) and NADPH, then quantify parent compound depletion via LC-MS/MS .
- Metabolite ID : High-resolution LC-QTOF to detect phase I/II metabolites (e.g., hydroxylation at C7 or piperazine N-oxidation) .
- CYP Inhibition Screening : Fluorescent probes (e.g., Vivid® kits) to identify CYP3A4/2D6 interactions .
Q. How can synthetic routes be modified to introduce radioisotopes for imaging?
- Methodological Answer :
- F Labeling : Replace the ethyl group with F-fluoroethyl via nucleophilic substitution (KF/K222, 100°C, 20 min) for PET imaging .
- Tritiation : Catalytic tritium gas exchange under Pd/C to label the phenylpiperazine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
